Pentabromoanisole

Overview

Description

Pentabromoanisole is a chemical compound with the molecular formula C7H3Br5O . It is not produced in technical quantities but is ubiquitous in the environment . It is widely used in scientific research due to its unique properties, making it suitable for various applications, including analytical chemistry, environmental testing, and pharmaceutical studies.

Synthesis Analysis

While there is limited information available on the synthesis of Pentabromoanisole, it is known that halogenated anisoles like Pentabromoanisole are not produced in technical quantities but are ubiquitous organics in the environment . The pattern of bromoanisoles is characterized by regional biogenic sources, which leads to high concentrations of bromoanisoles south of 20° N .

Molecular Structure Analysis

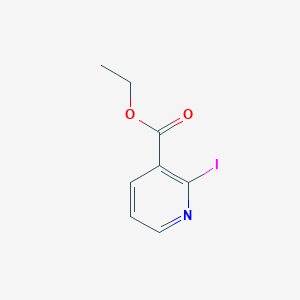

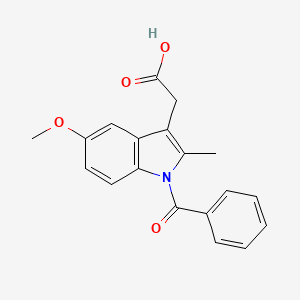

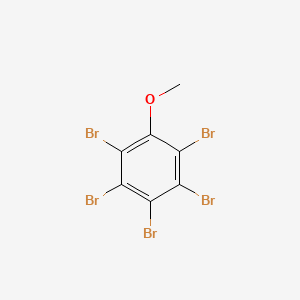

The molecular structure of Pentabromoanisole consists of a benzene ring with five bromine atoms and one methoxy group attached . The molecular weight is 502.62 g/mol . The InChIKey of Pentabromoanisole is VEFNQGLEDJPUJF-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Pentabromoanisole has a molecular weight of 502.62 g/mol . It has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 9.2 Ų . The exact mass is 501.60598 g/mol, and the monoisotopic mass is 497.61008 g/mol .

Scientific Research Applications

Environmental Impact and Uptake by Crops

Pentabromoanisole, as part of polybrominated diphenyl ethers (PBDEs), is known for its use in flame retardants. Research shows PBDEs, including pentabromoanisole, enter wastewater streams and concentrate in settled solids during treatment. When these solids, known as biosolids, are used in agriculture, they can contribute PBDEs to terrestrial systems. Studies monitoring sludge/biosolids contaminant burdens provide insights into environmental release and societal chemical usage trends. It's found that biosolids application on agricultural fields increases PBDE soil concentrations. However, crops like corn do not exhibit measurable PBDE uptake, potentially due to the low bioavailability of biosolids-associated flame retardants (Hale et al., 2012).

Health Effects and Exposure During Childhood

A study focusing on the impact of BDE-47, a predominant penta-brominated diphenyl ether congener detected in humans, found significant associations with thyroid hormone parameters in early childhood. Children with high exposure to BDE-47 during prenatal or toddler age exhibited significantly lower thyrotropin levels compared to those with low exposure. This suggests the thyroid regulatory system may be sensitive to BDE-47 during pre- and postnatal periods (Cowell et al., 2019).

Mechanism of Action

properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFNQGLEDJPUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171299 | |

| Record name | Pentabromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentabromoanisole | |

CAS RN |

1825-26-9 | |

| Record name | Pentabromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentabromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentabromoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.